molecular formula C9H16N2O3 B3330817 tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate CAS No. 745074-60-6

tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate

Cat. No.: B3330817
CAS No.: 745074-60-6
M. Wt: 200.23 g/mol
InChI Key: VSTSKETWEBYEHL-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H16N2O3. It is a derivative of azetidinone, a four-membered lactam, and is often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative. One common method includes the use of tert-butyl chloroformate and an azetidinone precursor under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-Butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is explored for its potential use in drug development, particularly as a building block for beta-lactam antibiotics.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The azetidinone ring is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity and disrupt biological pathways .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Uniqueness: tert-Butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate is unique due to its azetidinone ring structure, which imparts specific reactivity and biological activity. This makes it particularly valuable in the synthesis of beta-lactam antibiotics and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTSKETWEBYEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 2
tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 3
tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 4
tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 5
tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 6
tert-butyl N-(2-methyl-4-oxoazetidin-3-yl)carbamate

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